An In-depth Technical Guide to (4-Bromo-3-methylphenyl)boronic acid
An In-depth Technical Guide to (4-Bromo-3-methylphenyl)boronic acid
CAS Number: 221006-67-3
This technical guide provides a comprehensive overview of (4-Bromo-3-methylphenyl)boronic acid, a versatile building block in modern organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in the formation of bioactive molecules.
Core Data Presentation
The quantitative data for (4-Bromo-3-methylphenyl)boronic acid are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 221006-67-3 | [1][2] |
| Molecular Formula | C₇H₈BBrO₂ | [1][3] |
| Molecular Weight | 214.85 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | >250 °C | N/A |
| Boiling Point | 336.1 ± 52.0 °C at 760 mmHg | [4] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol), limited solubility in water. | N/A |
| Storage | 2-8°C, store under inert gas | [4] |
Table 2: Spectroscopic Data (Predicted)
No experimental spectra for (4-Bromo-3-methylphenyl)boronic acid were found in the searched literature. The following are predicted values based on its structure and data from similar compounds.
| Spectrum Type | Expected Peaks/Signals |
| ¹H NMR (in CDCl₃) | δ ~7.5-7.8 (m, 2H, Ar-H), δ ~7.2-7.4 (m, 1H, Ar-H), δ ~4.5-5.5 (br s, 2H, B(OH)₂), δ ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (in CDCl₃) | δ ~140-145 (Ar-C), δ ~130-135 (Ar-C), δ ~125-130 (Ar-C-Br), δ ~120-125 (Ar-C), C-B bond may not be observed, δ ~20-25 (CH₃) |
| FT-IR (KBr Pellet) | ~3500-3200 cm⁻¹ (O-H stretch, broad), ~3000 cm⁻¹ (Ar C-H stretch), ~1600 cm⁻¹ (C=C stretch), ~1350 cm⁻¹ (B-O stretch), ~1000 cm⁻¹ (B-C stretch) |
| Mass Spec (EI) | m/z 214/216 [M]⁺ (due to Br isotopes), fragments corresponding to loss of H₂O and B(OH)₂ |
Table 3: Safety Information
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Detailed methodologies for the synthesis of (4-Bromo-3-methylphenyl)boronic acid and its application in a key cross-coupling reaction are provided below.
Synthesis of (4-Bromo-3-methylphenyl)boronic acid
The following is a generalized procedure adapted from the synthesis of similar arylboronic acids, as a specific protocol for this compound was not available in the searched literature.
Materials:
-
4-Bromo-3-methylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization of 4-Bromo-3-methylaniline: In a flask cooled to 0-5°C, dissolve 4-bromo-3-methylaniline (1.0 eq) in a mixture of concentrated HCl and water. Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes.
-
Sandmeyer Reaction: To the cold diazonium salt solution, add a solution of potassium iodide (1.2 eq) in water. Allow the mixture to warm to room temperature and then heat gently to complete the reaction, resulting in 4-bromo-1-iodo-3-methylbenzene. Extract the product with diethyl ether, wash with sodium thiosulfate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Lithium-Halogen Exchange and Borylation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the 4-bromo-1-iodo-3-methylbenzene (1.0 eq) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C. Stir the mixture for 1 hour at -78°C. To this solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70°C.
-
Work-up and Purification: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 2M HCl at 0°C. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield (4-Bromo-3-methylphenyl)boronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
The following protocol details the use of (4-Bromo-3-methylphenyl)boronic acid in a typical Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound.
Materials:
-
(4-Bromo-3-methylphenyl)boronic acid
-
An aryl halide or triflate (e.g., 1-iodo-4-nitrobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])[5]
-
Solvent system (e.g., 1,4-dioxane and water, 10:1)[5]
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq), (4-Bromo-3-methylphenyl)boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq, 5 mol%), and K₃PO₄ (2.0 eq).[5]
-
Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times. Add the degassed solvent mixture of 1,4-dioxane and water.[5]
-
Reaction Execution: Heat the reaction mixture to 90°C and stir for 24 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate. Separate the organic layer and dry it over anhydrous Na₂SO₄.[5] Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key logical and experimental workflows related to (4-Bromo-3-methylphenyl)boronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed synthetic workflow for (4-Bromo-3-methylphenyl)boronic acid.
Caption: Mechanism of serine protease inhibition by a boronic acid.[6][7][8]
Applications in Drug Development
(4-Bromo-3-methylphenyl)boronic acid is a valuable building block in medicinal chemistry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
The bromo and methyl substituents on the phenyl ring provide handles for further chemical modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compound.
Boronic acids and their derivatives are known to exhibit a range of biological activities. A significant area of research is their role as enzyme inhibitors, particularly for serine proteases.[6][7][8] The boron atom can form a reversible covalent bond with the hydroxyl group of the active site serine residue, leading to the inhibition of the enzyme's catalytic activity.[7][8] This mechanism is relevant to various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. While specific drug candidates derived directly from (4-Bromo-3-methylphenyl)boronic acid are not prominently featured in the reviewed literature, its structural motif is representative of intermediates used in the synthesis of bioactive molecules.
References
- 1. echemi.com [echemi.com]
- 2. parchem.com [parchem.com]
- 3. BioOrganics [bioorganics.biz]
- 4. (4-Bromo-3-methylphenyl)boronic acid [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]



